molecular formula C22H27NO2 B14581792 1-[([1,1'-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one CAS No. 61485-86-7

1-[([1,1'-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one

Cat. No.: B14581792
CAS No.: 61485-86-7
M. Wt: 337.5 g/mol
InChI Key: XKHPDUPTIOTBIP-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one is a complex organic compound that features a biphenyl group, a piperidine ring, and a ketone functional group

Preparation Methods

The synthesis of 1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent.

    Introduction of the piperidine ring: The biphenyl ether is then reacted with 2,6-dimethylpiperidine in the presence of a base such as sodium hydride.

    Formation of the ketone: The final step involves the oxidation of the intermediate compound to form the ketone group, which can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic amino acids in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one can be compared with similar compounds such as:

    1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(piperidin-1-yl)propan-2-one: This compound lacks the dimethyl groups on the piperidine ring, which may affect its binding affinity and selectivity.

    1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(morpholin-4-yl)propan-2-one: The morpholine ring introduces additional hydrogen bonding capabilities, potentially altering its biological activity.

The uniqueness of 1-[([1,1’-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61485-86-7

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-one

InChI

InChI=1S/C22H27NO2/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19/h3-5,9-14,17-18H,6-8,15-16H2,1-2H3

InChI Key

XKHPDUPTIOTBIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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